Enhanced Lipophilicity (LogP) Drives Improved Membrane Permeability Potential
4-[(3-Bromobenzyl)oxy]piperidine hydrochloride exhibits a calculated partition coefficient (LogP) of 3.093 [1], significantly higher than that of its non-halogenated analog 4-(benzyloxy)piperidine (LogP = 1.532) [2]. This increase of approximately 1.6 LogP units corresponds to a roughly 40-fold increase in lipophilicity, a parameter critically linked to membrane permeability and blood-brain barrier penetration potential. The meta-bromine substituent also confers a distinct lipophilic profile compared to the N-substituted analog 1-(3-bromobenzyl)piperidine (LogP = 3.53) , offering a nuanced adjustment in lipophilicity that may be advantageous in SAR optimization.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 3.093 |
| Comparator Or Baseline | 4-(Benzyloxy)piperidine: LogP = 1.532; 1-(3-Bromobenzyl)piperidine: LogP = 3.53 |
| Quantified Difference | ΔLogP = +1.561 vs. unsubstituted analog; ΔLogP = -0.437 vs. N-substituted bromobenzyl analog |
| Conditions | Calculated partition coefficients (ACD/LogP or equivalent prediction software) |
Why This Matters
The higher lipophilicity relative to unsubstituted benzyloxy piperidine suggests superior membrane permeability, a critical factor in CNS drug discovery and cell-based assays.
- [1] Chembase. 4-[(3-bromobenzyl)oxy]piperidine hydrochloride. Product Data. Accessed 2026. View Source
- [2] Chembase. 4-(benzyloxy)piperidine. Product Data. Accessed 2026. View Source
